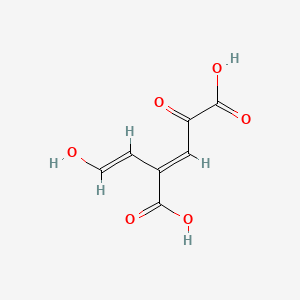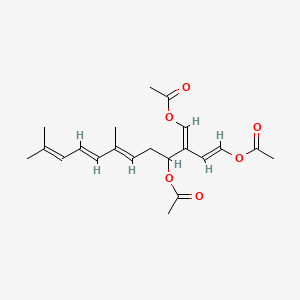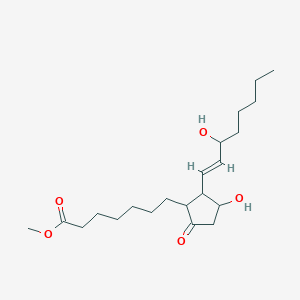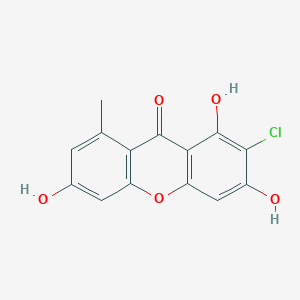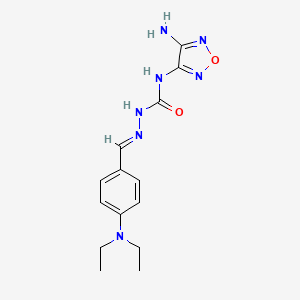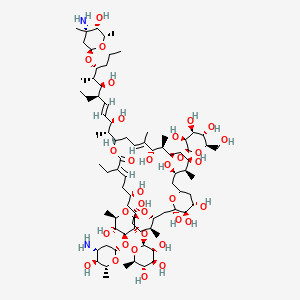
Aculeximycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aculeximycin is a natural product found in Kutzneria albida with data available.
Applications De Recherche Scientifique
Antibiotic Production and Purification
Aculeximycin (ACM), identified as a product of the actinomycete Streptosporangium albidum, is a glycosidic antibiotic with insecticidal properties. It is isolated using a combination of chromatographic techniques and has been characterized for its molecular structure, including its glycosidic bonds and hemiketal ring (Murata et al., 1989).
Antimicrobial and Larvicidal Properties
Aculeximycin exhibits significant antimicrobial activities against various bacteria, yeasts, molds, and strong larvicidal activity against mosquito larvae (Ikemoto et al., 1983).
Structural Characteristics
The structure of aculeximycin includes a 30-membered polyhydroxy lactone ring and an oligosaccharide, placing it in a new class of macrolide antibiotics. Its structure is related to sporaviridins but distinct from polyol macrolides produced by Streptomyces (Murata et al., 1995).
Uncoupling Mechanism in Mitochondria
Research has shown that aculeximycin can uncouple oxidative phosphorylation in rat-liver mitochondria, indicating its ability to enhance permeability of the mitochondrial membrane. This uncoupling activity is partly due to its interaction with the Pi/H+ symporter and is unique among naturally occurring antibiotics (Miyoshi et al., 1996).
Synthetic Studies
Efforts to synthesize parts of the aculeximycin molecule have been made, with the successful creation of its C24-C40 segment. This synthesis utilized methods like Kobayashi aldol reactions and epoxide rearrangements, contributing to the understanding of aculeximycin's complex structure (Kato et al., 2015).
Production and Taxonomy of Producing Organism
The production of aculeximycin by Streptosporangium albidum and its taxonomy have been studied. The highest antibiotic titer obtained was 1,250 micrograms/ml in a conventional submerged culture (Ikemoto et al., 1983).
Propriétés
Numéro CAS |
87912-51-4 |
|---|---|
Formule moléculaire |
C81H144N2O33 |
Poids moléculaire |
1674 g/mol |
Nom IUPAC |
(1R,3R,4S,7R,9S,11E,15S,17E,19S,20R,21R,23R,24S,25R,29S,30R)-15-[(E,2R,3S,6R,7S,8S,9R)-9-[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6-ethyl-3,7-dihydroxy-8-methyldodec-4-en-2-yl]-3-[(2R,3R,4S,5R,6R)-4-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-12-ethyl-1,7,9,19,23,25,29,30-octahydroxy-4,18,20,24-tetramethyl-21-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14,31-dioxabicyclo[25.3.1]hentriaconta-11,17-dien-13-one |
InChI |
InChI=1S/C81H144N2O33/c1-15-18-55(109-61-33-80(14,83)74(101)44(13)106-61)39(8)63(92)45(16-2)22-25-51(87)38(7)56-26-20-36(5)62(91)40(9)57(111-78-71(100)69(98)67(96)59(34-84)113-78)31-53(89)37(6)52(88)28-49-29-54(90)75(102)81(104,116-49)32-58(35(4)19-23-47(85)27-48(86)24-21-46(17-3)76(103)110-56)112-79-73(115-77-70(99)68(97)65(94)42(11)107-77)72(66(95)43(12)108-79)114-60-30-50(82)64(93)41(10)105-60/h20-22,25,35,37-45,47-75,77-79,84-102,104H,15-19,23-24,26-34,82-83H2,1-14H3/b25-22+,36-20+,46-21+/t35-,37-,38+,39+,40-,41+,42+,43+,44-,45+,47+,48-,49?,50+,51-,52+,53+,54-,55+,56-,57+,58+,59+,60-,61-,62+,63+,64+,65+,66+,67+,68-,69-,70+,71-,72-,73+,74+,75+,77-,78+,79-,80-,81+/m0/s1 |
Clé InChI |
VJKZKLDZOAFAEE-HVJLGTRBSA-N |
SMILES isomérique |
CCC[C@H]([C@@H](C)[C@H]([C@H](CC)/C=C/[C@@H]([C@@H](C)[C@@H]1C/C=C(/[C@H]([C@H]([C@@H](C[C@H]([C@H]([C@@H](CC2C[C@@H]([C@H]([C@](O2)(C[C@H]([C@H](CC[C@H](C[C@H](C/C=C(/C(=O)O1)\CC)O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)N)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O)O)C)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)\C)O)O)O[C@H]7C[C@]([C@@H]([C@@H](O7)C)O)(C)N |
SMILES |
CCCC(C(C)C(C(CC)C=CC(C(C)C1CC=C(C(C(C(CC(C(C(CC2CC(C(C(O2)(CC(C(CCC(CC(CC=C(C(=O)O1)CC)O)O)C)OC3C(C(C(C(O3)C)O)OC4CC(C(C(O4)C)O)N)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)O)OC7CC(C(C(O7)C)O)(C)N |
SMILES canonique |
CCCC(C(C)C(C(CC)C=CC(C(C)C1CC=C(C(C(C(CC(C(C(CC2CC(C(C(O2)(CC(C(CCC(CC(CC=C(C(=O)O1)CC)O)O)C)OC3C(C(C(C(O3)C)O)OC4CC(C(C(O4)C)O)N)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)O)OC7CC(C(C(O7)C)O)(C)N |
Synonymes |
aculeximycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



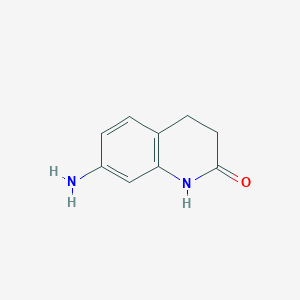
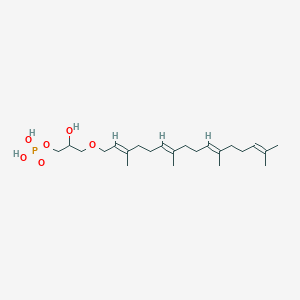
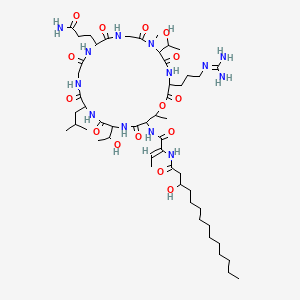

![(1R,2R,4R,6R,7R,8S,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-9-[(4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,11,16-trione](/img/structure/B1235865.png)
